molecular formula C8H8ClFN2 B12838808 2-Amino-5-fluoroindole hydrochloride

2-Amino-5-fluoroindole hydrochloride

Cat. No.: B12838808
M. Wt: 186.61 g/mol
InChI Key: SHIUNANCFZILNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoroindole hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoroindole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Shares the fluorine substitution but lacks the amino group.

    2-Aminoindole: Contains the amino group but lacks the fluorine substitution.

    5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Another indole derivative with different substituents.

Uniqueness

2-Amino-5-fluoroindole hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

5-fluoro-1H-indol-2-amine;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H

InChI Key

SHIUNANCFZILNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.